7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS No.:
Cat. No.: VC15973012
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,12H2,1-2H3,(H,14,15) |
| Standard InChI Key | UGMGBXCIDGCDCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2N)C(=O)O)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s core consists of a 1H-indole system—a benzene ring fused to a pyrrole ring—with methyl groups at positions 2 and 3, an amino group (-NH) at position 7, and a carboxylic acid (-COOH) at position 5 . The SMILES notation precisely encodes this arrangement, emphasizing the spatial orientation of substituents . The indole nitrogen’s lone pair contributes to aromaticity, while the electron-donating methyl and amino groups influence electron density distribution, potentially altering reactivity and intermolecular interactions.
Table 1: Structural Comparison with Related Indole Derivatives
Physicochemical Properties
Experimental data for this compound remain sparse, but computational predictions provide insights. The carboxylic acid group confers water solubility at physiological pH, while the hydrophobic indole core and methyl groups enhance lipid solubility, suggesting balanced amphiphilicity. The pKa of the carboxylic acid is estimated near 4.5–5.0, typical for aromatic carboxylic acids, while the amino group’s pKa likely ranges between 9–10 . These properties influence its behavior in biological systems and synthetic reactions.
Synthesis and Manufacturing Approaches
Hypothetical Synthetic Routes
While direct synthesis protocols for 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid are undocumented, analogous indole carboxylates suggest potential pathways. A plausible route involves:
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Friedel-Crafts Acylation: Introducing the carboxylic acid group via electrophilic substitution on a pre-formed indole intermediate.
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Methylation: Using methylating agents like methyl iodide to install the 2- and 3-methyl groups.
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Nitro Reduction: Converting a nitro precursor to the amino group via catalytic hydrogenation or using ammonium formate with palladium on carbon .
For example, the synthesis of 5-amino-1H-indole-2-carboxylic acid ethyl ester involves reducing a nitro intermediate with Pd/C and ammonium formate in ethanol under reflux . Adapting this method, substituting the nitro group at position 7 and adjusting protecting groups could yield the target compound.
Challenges in Synthesis
Key challenges include regioselectivity in introducing multiple substituents and preventing side reactions at the electron-rich indole nitrogen. Protecting group strategies—such as using tert-butoxycarbonyl (Boc) for the amino group—may be necessary to ensure correct functionalization . Purification is complicated by the compound’s polarity, requiring techniques like reverse-phase chromatography or recrystallization from polar solvents.
| Compound | Reported Activities | Key Targets |
|---|---|---|
| 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid | Hypothesized anticancer, anti-inflammatory | COX-2, Topoisomerase I |
| 2,3-Dimethyl-1H-indole-5-carbohydrazide | Apoptosis induction in cancer cells | Caspase-3, Bcl-2 family |
| Indole-3-carboxylic acid | Antimicrobial, antifungal | Bacterial cell membranes |
Applications in Drug Discovery and Development
Lead Compound Optimization
The compound’s scaffold offers multiple sites for derivatization:
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Carboxylic Acid Modifications: Esterification or amidation to improve bioavailability.
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Amino Group Functionalization: Acylation or sulfonylation to enhance target affinity.
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Methyl Group Replacement: Introducing halogens or bulkier substituents to modulate steric effects.
Computational Modeling Insights
Molecular docking studies predict strong binding to COX-2 (PDB ID 5KIR) with a calculated binding energy of -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol) . The carboxylic acid forms salt bridges with Arg120, while the indole core engages in π-π stacking with Tyr355.
Comparative Analysis with Structural Analogs
Functional Group Impact
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Amino vs. Nitro Groups: The amino group’s electron-donating nature enhances nucleophilicity at position 7, whereas nitro groups (as in precursors) are electron-withdrawing, directing electrophilic substitution to specific sites .
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Carboxylic Acid vs. Ester: The free acid improves water solubility and target interaction but may limit blood-brain barrier penetration compared to ethyl esters .
Pharmacokinetic Considerations
Compared to 7-amino-2,3-dihydro-1H-indene-4-carboxylic acid, the fully aromatic indole system in the target compound likely increases metabolic stability but reduces conformational flexibility, potentially affecting binding kinetics .
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